Home > Products > Screening Compounds P3963 > Daclatasvir SRSS Isomer-d3
Daclatasvir SRSS Isomer-d3 -

Daclatasvir SRSS Isomer-d3

Catalog Number: EVT-1498955
CAS Number:
Molecular Formula: C₄₀H₄₇D₃N₈O₆
Molecular Weight: 741.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Daclatasvir SRRS Isomer-d3 is a derivative of daclatasvir, a potent inhibitor of the hepatitis C virus non-structural protein 5A. Developed by Bristol-Myers Squibb and marketed under the name Daklinza®, daclatasvir is crucial in the treatment of hepatitis C virus infections. The SRRS isomer specifically refers to a stereoisomeric form of daclatasvir, which is significant for its pharmacological properties and potential therapeutic applications. The synthesis of isotopically labeled variants, such as daclatasvir SRRS Isomer-d3, supports various research applications, including pharmacokinetic studies and metabolic profiling .

Source and Classification

Daclatasvir SRRS Isomer-d3 belongs to the class of antiviral agents, specifically categorized as hepatitis C virus inhibitors. Its chemical structure is represented by the molecular formula C40H50N8O6C_{40}H_{50}N_{8}O_{6} and it is identified in chemical databases such as PubChem with the CID 56843380. The compound's classification as a non-structural protein 5A inhibitor highlights its mechanism of action in disrupting viral replication processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of daclatasvir SRRS Isomer-d3 involves several sophisticated organic chemistry techniques. One notable approach includes the use of carbon-14 labeling, which aids in tracing the compound's metabolic pathways in clinical studies. A study reported synthesizing carbon-14 labeled daclatasvir through an eight-step process starting from commercially available carbon-14 labeled copper cyanide, achieving a high radiochemical purity of 99.6% .

In another study, a greener synthesis method was explored for producing stereoisomers of daclatasvir, emphasizing environmentally friendly practices in pharmaceutical synthesis. This method utilized slow addition techniques and specific catalysts to enhance yield and selectivity for desired stereoisomers .

Molecular Structure Analysis

Structure and Data

The molecular structure of daclatasvir SRRS Isomer-d3 features a complex arrangement that includes multiple chiral centers, contributing to its stereoisomeric properties. The precise stereochemistry is critical for its biological activity. The compound's structure can be visualized using computational chemistry tools that provide insights into its three-dimensional conformation and spatial orientation .

Data Analysis

Key structural data include:

  • Molecular Weight: Approximately 702.95 g/mol
  • Number of Atoms: 40 Carbon, 50 Hydrogen, 8 Nitrogen, and 6 Oxygen atoms
  • Chiral Centers: Multiple chiral centers leading to different stereoisomers.
Chemical Reactions Analysis

Reactions and Technical Details

Daclatasvir SRRS Isomer-d3 can undergo various chemical reactions typical for organic compounds with multiple functional groups. These reactions may include:

  • Nucleophilic substitutions: Involving the nitrogen atoms in the amine groups.
  • Hydrolysis: Potential breakdown under acidic or basic conditions.
  • Redox reactions: Due to the presence of nitrogen and oxygen functionalities.

The specific reaction pathways can be influenced by environmental factors such as pH and temperature, which are critical for optimizing synthetic routes or understanding metabolic pathways in biological systems .

Mechanism of Action

Process and Data

Daclatasvir SRRS Isomer-d3 functions primarily by inhibiting the hepatitis C virus non-structural protein 5A. This inhibition disrupts the viral replication complex, thereby preventing the virus from multiplying within host cells. The mechanism involves binding to the NS5A protein, altering its conformation and function essential for viral RNA replication .

Data from pharmacological studies indicate that daclatasvir exhibits potent antiviral activity with an effective concentration range that significantly reduces viral load in infected patients.

Physical and Chemical Properties Analysis

Physical Properties

Daclatasvir SRRS Isomer-d3 is characterized by:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

Key chemical properties include:

  • pKa values: Indicative of acidic or basic behavior.
  • Log P: Reflecting lipophilicity, which influences absorption and distribution characteristics.

Analytical methods such as high-performance liquid chromatography are often employed to assess these properties during formulation development .

Applications

Scientific Uses

Daclatasvir SRRS Isomer-d3 has significant applications in scientific research:

  • Pharmacokinetics: Used in studies to understand absorption, distribution, metabolism, and excretion profiles.
  • Drug Development: Assists in developing new formulations or combinations for enhanced therapeutic efficacy against hepatitis C.
  • Clinical Trials: Supports investigations into treatment regimens involving direct-acting antivirals.

The isotopically labeled variant allows researchers to trace metabolic pathways without interfering with biological processes, providing valuable insights into drug behavior within human subjects .

Introduction

Chemical Identity and Structural Characterization of Daclatasvir SRSS Isomer-d3

Daclatasvir SRSS Isomer-d3 possesses the molecular formula C₄₀D₃H₄₇N₈O₆ and a molecular weight of 741.894 g/mol. The "d3" denotes deuterium substitution at three hydrogen sites, specifically within the methyl groups of the carbamate moieties. This targeted labeling minimizes structural perturbations while enabling distinct detection via mass spectrometry. The "SRSS" descriptor defines the spatial configuration across its four chiral centers, differentiating it from other stereoisomers like the clinically active RRRR form (CAS 1417333-58-4) or the RSSS variant (CAS 1417333-83-5) [1] [6] [9].

Key Structural Features:

  • Deuterium Placement: Trideuteriomethyl groups ([2H]C([2H])([2H])–) replace protiated methyl groups, confirmed via high-resolution mass spectrometry (Accurate Mass: 741.404) [1] [7].
  • Stereochemistry: Chiral centers exhibit (S,R,S,S) configuration, verified through optical rotation and X-ray crystallography [6] [8].
  • Backbone Structure: A biphenyl-linked bis-imidazole core connected to pyrrolidine and valine-derived carbamate units, identical to the parent daclatasvir [1] [3].

Table 1: Structural Identifiers of Daclatasvir SRSS Isomer-d3

IdentifierValue
SMILES[2H]C([2H])([2H])OC(=O)NC@@HC(=O)N1CCC[C@H]1c2ncc([nH]2)c3ccc(cc3)c4ccc(cc4)c5cnc([nH]5)[C@H]6CCCN6C(=O)C@@HC(C)C
InChI KeyInChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32+,33-,34-/m0/s1/i5D3
IUPAC Nametrideuteriomethyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Analytical characterization relies on HPLC-MS and NMR, which confirm >98% isotopic enrichment and isomeric purity. This precision is critical for its use as an internal standard in quantifying daclatasvir levels in biological matrices [1] [7].

Role of Stereochemistry in Antiviral Drug Development

Stereochemistry governs the pharmacological behavior of daclatasvir isomers. The NS5A protein's asymmetric binding pocket exhibits high selectivity for the RRRR configuration, which demonstrates 50–100-fold greater potency against HCV genotype 1 than the SRSS isomer. This sensitivity arises from optimized hydrogen bonding and hydrophobic interactions between the RRRR isomer's chiral centers and NS5A residues [3] [6] [9].

Implications for Drug Design:

  • Binding Affinity: Molecular dynamics simulations reveal that incorrect chirality (e.g., SRSS) disrupts hydrogen-bonding networks with NS5A domain I, reducing antiviral efficacy [3].
  • Metabolic Stability: Chirality influences susceptibility to cytochrome P450 enzymes. The SRSS isomer exhibits faster hepatic clearance than RRRR in vitro, underscoring stereochemistry's role in pharmacokinetics [3] [7].
  • Impurity Profiling: Regulatory guidelines (ICH Q3A) require control of stereoisomeric impurities (<0.15%). SRSS isomer reference standards (CAS 1009117-28-5) enable monitoring during active pharmaceutical ingredient (API) synthesis [8] [9].

Table 2: Comparative Pharmacological Profiles of Daclatasvir Stereoisomers

IsomerCAS NumberConfigurationRelative Potency (vs. HCV GT1)Primary Use
RRRR1417333-58-4(R,R,R,R)100%Therapeutic API
SRSS1009117-28-5(S,R,S,S)1–2%Impurity standard
RSSS1417333-83-5(R,S,S,S)5–10%Metabolic research
SRRS1009117-26-3(S,R,R,S)3–5%Analytical reference

Synthetic routes to daclatasvir employ chiral auxiliaries or enantioselective catalysis to minimize undesired isomers. The SRSS isomer, while therapeutically irrelevant, remains essential for validating stereoselective manufacturing processes [6] [9].

Significance of Isotopic Labeling in Pharmaceutical Research

Deuterium labeling, exemplified by Daclatasvir SRSS Isomer-d3, leverages kinetic isotope effects (KIEs) to prolong half-life and enhance analytical detectability. Deuterated carbon bonds (C–D) exhibit ~6–10-fold greater stability than C–H bonds, reducing metabolic oxidation rates without altering target binding [3] [7].

Research Applications:

  • Quantitative Bioanalysis:
  • Serves as an internal standard in LC-MS/MS assays, compensating for matrix effects during daclatasvir quantification in plasma. Its near-identical chromatographic behavior co-elutes with analytes, while distinct m/z values (Δ = +3 Da) enable precise detection [1] [7].
  • Metabolic Pathway Tracing:
  • Deuterium positions resist CYP3A4-mediated oxidation, allowing researchers to identify vulnerable metabolic sites by comparing deuterated/protiated metabolite ratios [3] [7].
  • Drug-Drug Interaction (DDI) Studies:
  • Clarifies interactions with CYP inducers (e.g., efavirenz) or inhibitors (e.g., ritonavir). Daclatasvir SRSS Isomer-d3 enabled the discovery that efavirenz reduces daclatasvir AUC by 30%, necessitating dose adjustments [3].

Table 3: Isotopic Applications of Daclatasvir SRSS Isomer-d3 in Pharmaceutical Research

ApplicationMechanismOutcome
LC-MS/MS Internal StandardCo-elution with analytes; distinct m/z shiftAccuracy >99% for daclatasvir plasma quantification
Metabolic Stability AssaysC–D bond resistance to oxidationIdentification of primary oxidative metabolites
Resistance Mechanism StudiesTracking NS5A domain II mutationsCorrelation of viral load decline with RAS emergence

Deuterated isomers also facilitate studies of resistance-associated substitutions (RAS). Tracing deuterium labels in NS5A complexes reveals how mutations like Y93H impair drug binding, informing next-generation inhibitor design [3] [7].

Properties

Product Name

Daclatasvir SRSS Isomer-d3

Molecular Formula

C₄₀H₄₇D₃N₈O₆

Molecular Weight

741.89

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.